molecular formula C9H12N2O B12903652 3-Methyl-1-(pyrazin-2-yl)butan-2-one CAS No. 6303-74-8

3-Methyl-1-(pyrazin-2-yl)butan-2-one

Cat. No.: B12903652
CAS No.: 6303-74-8
M. Wt: 164.20 g/mol
InChI Key: WISWEPICSZRJMC-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrazin-2-yl)butan-2-one is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C9H12N2O and is characterized by the presence of a pyrazine ring attached to a butanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrazin-2-yl)butan-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-butanone with pyrazine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with a solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced catalytic systems and purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyrazin-2-yl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-1-(pyrazin-2-yl)butan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrazin-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(pyrazin-2-yl)butan-2-one is unique due to its specific substitution pattern on the pyrazine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

CAS No.

6303-74-8

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

3-methyl-1-pyrazin-2-ylbutan-2-one

InChI

InChI=1S/C9H12N2O/c1-7(2)9(12)5-8-6-10-3-4-11-8/h3-4,6-7H,5H2,1-2H3

InChI Key

WISWEPICSZRJMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC1=NC=CN=C1

Origin of Product

United States

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